molecular formula C8H7IN4S B1394204 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine CAS No. 1111638-74-4

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Cat. No. B1394204
M. Wt: 318.14 g/mol
InChI Key: XBRURAHDFBJPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772246B2

Procedure details

A solution of NaNO2 (20.0 g, 0.29 mol) in water (150 mL) was poured into a solution of 4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine 6 (50.0 g, 0.24 mol) in a mixture of glacial acetic acid (400 mL) and water (100 mL) at −3° C. The temperature increased to −1° C. Concentrated H2SO4 (10 mL) was added to the obtained solution, and a solution of potassium iodide (120.0 g, 1.2 mol.) and 12 (123.0 g, 10.48 mol) in water (200 mL) was added dropwise. The obtained solution was heated to 50° C. for 2 h, and the mixture was neutralized with aqueous ammonia. Excess iodine was treated with Na2S2O3. The precipitate was filtered, and the filtrate was extracted with ethyl acetate. The organic layer was evaporated, and the residue was purified by chromatography (THF: EtOAc=4:1) to give 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (A) (42.2 g, 54.6%) as a yellow solid. 1H NMR (400 MHz, DMSO): δ 8.55 (d, 1H), 8.35 (s, 1H), 7.55 (d, 1H), 2.55 (s, 3H).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
123 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][S:6][C:7]1[N:12]=[C:11]([C:13]2[CH:14]=[N:15][NH:16][C:17]=2N)[CH:10]=[CH:9][N:8]=1.OS(O)(=O)=O.[I-:24].[K+].N.II.[O-]S([O-])(=S)=O.[Na+].[Na+]>O.C(O)(=O)C>[I:24][C:17]1[NH:16][N:15]=[CH:14][C:13]=1[C:11]1[CH:10]=[CH:9][N:8]=[C:7]([S:6][CH3:5])[N:12]=1 |f:0.1,4.5,8.9.10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)C=1C=NNC1N
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
[I-].[K+]
Name
12
Quantity
123 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-1 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained solution was heated to 50° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (THF: EtOAc=4:1)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=NN1)C1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 42.2 g
YIELD: PERCENTYIELD 54.6%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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